Cas no 701-70-2 (1-phenylbutan-2-ol)

1-phenylbutan-2-ol structure
Productnaam:1-phenylbutan-2-ol
1-phenylbutan-2-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneethanol, a-ethyl-
- 1-Phenyl-2-Butanol
- 1-phenyl-butan-2-ol
- 2-Butanol,1-phenyl
- AURORA KA-6967
- Benzene-3-butanol
- Benzyl ethyl carbinol
- ethylbenzyl carbinol
- PhCH2CH(CH2Me)OH
- alpha-ethylphenethyl alcohol
- 1-phenylbutan-2-ol
- Benzeneethanol, alpha-ethyl-
- .alpha.-Ethylphenethyl alcohol
- D94692
- alpha-Ethylphenethyl alcohol, 97%
- NSC-11004
- 2-Butanol, 1-phenyl-
- NS00041974
- NSC 406921
- LYUPJHVGLFETDG-UHFFFAOYSA-N
- EINECS 211-858-2
- (+/-)-1-Phenyl-2-butanol
- NSC-406921
- 701-70-2
- (+/-)-alpha-ethylphenethyl alcohol
- DTXSID80862380
- 120055-09-6
- Benzeneethanol, .alpha.-ethyl-
- NSC406921
- .alpha.-Ethylbenzeneethanol
- EN300-85451
- a-Ethylphenethyl alcohol
- Phenethyl alcohol, .alpha.-ethyl-
- 64NV7Q9G7L
- AI3-11510
- NSC11004
- Phenethyl alcohol, alpha-ethyl-
- AS-76060
- Aceticformicanhydride
- alpha -Ethylphenethyl alcohol
- Z513749284
- CS-0152604
- FT-0647414
- UNII-64NV7Q9G7L
- NSC 11004
- AKOS009159406
- SCHEMBL108351
- alpha-Ethylbenzeneethanol
- DTXCID20811155
-
- MDL: MFCD00004571
- Inchi: 1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
- InChI-sleutel: LYUPJHVGLFETDG-UHFFFAOYSA-N
- LACHT: CCC(CC1=CC=CC=C1)O
Berekende eigenschappen
- Exacte massa: 150.10400
- Monoisotopische massa: 150.104465066g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 3
- Complexiteit: 95
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- XLogP3: nothing
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- Kleur/vorm: Light yellow transparent liquid
- Dichtheid: 0.989 g/mL at 25 °C(lit.)
- Kookpunt: 124-127 °C/25 mmHg(lit.)
- Vlampunt: Fahrenheit: 212 ° f
Celsius: 100 ° c - Brekindex: n20/D 1.516(lit.)
- PSA: 20.23000
- LogboekP: 2.00000
- Oplosbaarheid: Not determined
1-phenylbutan-2-ol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZT998-1g |
1-phenylbutan-2-ol |
701-70-2 | 95+% | 1g |
¥1033.0 | 2022-09-28 | |
Enamine | EN300-85451-2.5g |
1-phenylbutan-2-ol |
701-70-2 | 95.0% | 2.5g |
$42.0 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02611-1g |
1-Phenylbutan-2-ol |
701-70-2 | 97% | 1g |
¥538.0 | 2024-07-19 | |
Enamine | EN300-85451-0.5g |
1-phenylbutan-2-ol |
701-70-2 | 95.0% | 0.5g |
$19.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZT998-50mg |
1-phenylbutan-2-ol |
701-70-2 | 95+% | 50mg |
¥121.0 | 2022-09-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZT998-200mg |
1-phenylbutan-2-ol |
701-70-2 | 95+% | 200mg |
¥282.0 | 2022-09-28 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 190136-1G |
1-phenylbutan-2-ol |
701-70-2 | 97% | 1G |
¥353.24 | 2022-02-24 | |
Enamine | EN300-85451-0.05g |
1-phenylbutan-2-ol |
701-70-2 | 95.0% | 0.05g |
$19.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZT998-1g |
1-phenylbutan-2-ol |
701-70-2 | 95+% | 1g |
¥471.0 | 2023-08-31 | |
1PlusChem | 1P003F2N-250mg |
1-Phenylbutan-2-ol |
701-70-2 | ≥97% | 250mg |
$11.00 | 2025-03-21 |
1-phenylbutan-2-ol Gerelateerde literatuur
-
Juan Liu,Soumya Mukherjee,Fei Wang,Roland A. Fischer,Jian Zhang Chem. Soc. Rev. 2021 50 5706
-
Ibrahim Karume,Musa M. Musa,Odey Bsharat,Masateru Takahashi,Samir M. Hamdan,Bassam El Ali RSC Adv. 2016 6 96616
-
Christopher J. C. Whitehouse,Wen Yang,Jake A. Yorke,Henry G. Tufton,Lydia C. I. Ogilvie,Stephen G. Bell,Weihong Zhou,Mark Bartlam,Zihe Rao,Luet-Lok Wong Dalton Trans. 2011 40 10383
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